Niloticin
Overview
Description
Niloticin is a tetracyclic triterpenoid compound . It has been found to have anti-viral, antioxidative, and mosquitocidal activities . It is also an osteoclastogenesis inhibitor . Niloticin can be used as a potential natural mosquitocide, showing strong larvicidal and pupicidal activities .
Molecular Structure Analysis
Niloticin has a molecular formula of C30H48O3 . It has been found to bind to myeloid differentiation protein 2 (MD-2) and acetylcholinesterase 1 (AChE1) of Aedes aegypti L .
Chemical Reactions Analysis
Niloticin inhibits osteoclastogenesis by blocking RANKL-RANK interaction and suppressing the AKT, MAPK, and NF-κB signaling pathways . It also shows anti-inflammatory activity by binding to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .
Physical And Chemical Properties Analysis
Niloticin has a molecular weight of 456.7 . It appears as a crystal and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Anti-inflammatory Activity
Niloticin, an active compound isolated from Cortex phellodendri, exhibits significant anti-inflammatory activity. Its mechanism involves binding to myeloid differentiation protein 2 (MD-2), which mediates Toll-Like Receptor 4 (TLR4)-dependent inflammatory responses. Niloticin's binding to MD-2 antagonizes the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway. This leads to decreased levels of inflammatory cytokines like NO, IL-6, TNF-α, and IL-1β, as demonstrated through various methodologies including ELISA, RT-PCR, and western blotting (Chen et al., 2022).
Mosquito Larvicidal and Pupicidal Activity
Niloticin, a protolimonoid isolated from Limonia acidissima L., has been shown to be effective against the immature stages of the dengue vector Aedes aegypti L. The compound demonstrated significant larvicidal and pupicidal activities, with high mortality rates at low concentrations. Furthermore, niloticin exhibited ovicidal activity and caused growth disruption and morphological deformities in Aedes aegypti at sub-lethal concentrations (Reegan et al., 2014).
Acetylcholinesterase Inhibition in Mosquito Control
In silico molecular docking studies of niloticin with acetylcholinesterase 1 (AChE1) of Aedes aegypti L. revealed its potential as an effective AChE1 inhibitor. This mechanism is crucial in mosquito control programs, as AChE is a major target for synthetic mosquitocides. Niloticin showed higher binding affinities and energy values than commercial chemical larvicides, suggesting its use as an alternative, natural compound for mosquito control (Reegan et al., 2016).
Stereostucture and Biogenesis in Plants
Research on niloticin's stereostructure was conducted to understand its biogenesis in plants, particularly in Phellodendron chinense SCHNEID. Spectroscopic and X-ray crystal structure analyses were employed to determine niloticin's stereostructure, and its biogenetic pathway in P. chinense was proposed based on the isolation of compounds in different oxidation states (Rong-hui et al., 1990).
properties
IUPAC Name |
(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMMZUXYRXFOH-IWPAKXEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921731 | |
Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
CAS RN |
115404-57-4 | |
Record name | Niloticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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